molecular formula C27H27N3O5S B2653474 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide CAS No. 1223993-40-5

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide

Cat. No.: B2653474
CAS No.: 1223993-40-5
M. Wt: 505.59
InChI Key: QEJHELZKQGEERO-UHFFFAOYSA-N
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Description

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a thienylmethyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Formyl and Methoxybenzyl Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, while the methoxybenzyl group can be added through Friedel-Crafts alkylation.

    Attachment of the Thienylmethyl Group: This can be achieved through nucleophilic substitution reactions, where the thienylmethyl group is introduced to the quinazolinone core.

    Final Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: The quinazolinone core is known for its biological activity, making this compound a candidate for drug development, particularly in cancer and antimicrobial research.

Medicine

    Therapeutic Agents: Potential use in developing new therapeutic agents due to its unique structure and biological activity.

Industry

    Material Science: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the thienylmethyl group may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Thienylmethyl Derivatives: Compounds such as 2-thienylmethylamine and 2-thienylmethanol.

Uniqueness

5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is unique due to the combination of its quinazolinone core and thienylmethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1223993-40-5

Molecular Formula

C27H27N3O5S

Molecular Weight

505.59

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32)

InChI Key

QEJHELZKQGEERO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4

solubility

not available

Origin of Product

United States

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